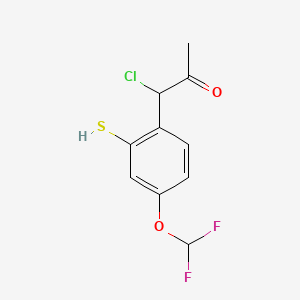

1-Chloro-1-(4-(difluoromethoxy)-2-mercaptophenyl)propan-2-one

Description

1-Chloro-1-(4-(difluoromethoxy)-2-mercaptophenyl)propan-2-one is a chlorinated propanone derivative featuring a phenyl ring substituted with a difluoromethoxy (-OCF₂H) group at the para position and a mercapto (-SH) group at the ortho position. This compound is of interest due to its unique electronic and steric profile, which arises from the combination of electron-withdrawing (difluoromethoxy) and nucleophilic (mercapto) substituents. The molecular formula is C₁₀H₈ClF₂O₂S (molecular weight: 274.68 g/mol), distinguishing it from analogs with methylthio (-SMe) or halogen substituents .

Propriétés

Formule moléculaire |

C10H9ClF2O2S |

|---|---|

Poids moléculaire |

266.69 g/mol |

Nom IUPAC |

1-chloro-1-[4-(difluoromethoxy)-2-sulfanylphenyl]propan-2-one |

InChI |

InChI=1S/C10H9ClF2O2S/c1-5(14)9(11)7-3-2-6(4-8(7)16)15-10(12)13/h2-4,9-10,16H,1H3 |

Clé InChI |

ZSWMAUUJHFXACV-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)C(C1=C(C=C(C=C1)OC(F)F)S)Cl |

Origine du produit |

United States |

Méthodes De Préparation

General Synthetic Strategy

The synthesis of 1-Chloro-1-(4-(difluoromethoxy)-2-mercaptophenyl)propan-2-one generally involves a multi-step organic synthesis approach:

Step 1: Preparation or procurement of substituted phenyl precursors

The starting material is typically a phenyl derivative bearing the difluoromethoxy and mercapto groups in the desired positions. This can be achieved either by selective functionalization of a phenol or thiophenol derivative or by using commercially available substituted phenyl compounds.Step 2: Introduction of the propan-2-one moiety

The key step involves the formation of the alpha-chlorinated propan-2-one side chain attached to the aromatic ring. This is often accomplished by acylation or alkylation reactions using appropriate reagents such as chloroacetone derivatives or via Friedel-Crafts acylation with chlorinated ketones.Step 3: Chlorination at the alpha position

The alpha position of the propan-2-one is chlorinated to introduce the chloro substituent. Chlorination reagents commonly employed include thionyl chloride (SOCl2), phosphorus pentachloride (PCl5), or N-chlorosuccinimide (NCS), depending on the substrate sensitivity and desired selectivity.Step 4: Purification and characterization

The final compound is purified using chromatographic techniques and characterized by spectroscopic methods such as NMR, IR, and mass spectrometry to confirm the structure and purity.

Specific Synthetic Routes

While direct literature on the exact compound 1-Chloro-1-(4-(difluoromethoxy)-2-mercaptophenyl)propan-2-one is limited, closely related analogs provide insight into effective synthetic pathways.

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 4-(difluoromethoxy)-2-mercaptophenyl precursor | Starting from 4-hydroxy-2-mercaptophenyl derivatives; difluoromethylation using difluoromethylating agents (e.g., BrCF2H) or via nucleophilic substitution | Requires selective protection/deprotection strategies to preserve mercapto group integrity |

| 2 | Friedel-Crafts acylation or alkylation | Reaction of phenyl precursor with chloroacetone or equivalent chlorinated ketone in presence of Lewis acid catalyst (e.g., AlCl3) | Ensures attachment of propan-2-one moiety at the alpha position |

| 3 | Alpha-chlorination | Use of thionyl chloride (SOCl2) or N-chlorosuccinimide (NCS) under controlled temperature | Chlorination at alpha position to ketone to form the chloro substituent |

| 4 | Purification | Column chromatography, recrystallization | Essential for removing side products and unreacted starting materials |

Reaction Conditions and Optimization

- Solvent choice: Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile, chosen for solubility and reaction compatibility.

- Temperature: Reactions involving chlorination and acylation are typically conducted at low to moderate temperatures (0–40°C) to avoid side reactions.

- Atmosphere: An inert atmosphere (nitrogen or argon) is often maintained to prevent oxidation of the mercapto group.

- Reaction time: Varies from several hours to overnight, depending on reagent reactivity and desired conversion.

Data Table: Comparative Synthesis of Related Compounds

Research Discoveries and Insights

- Mercapto group sensitivity: The mercapto (-SH) group is prone to oxidation; hence, synthetic routes often incorporate protective groups or mild reaction conditions to preserve this functionality.

- Difluoromethoxy group introduction: The difluoromethoxy substituent is typically introduced via nucleophilic substitution on suitable phenolic precursors or via difluoromethylation reagents, which require careful handling due to their reactivity.

- Chlorination selectivity: Alpha-chlorination of the propan-2-one moiety is a critical step that must be optimized to avoid over-chlorination or side reactions, which can reduce yield and complicate purification.

- Synthetic versatility: The compound's structure allows for further functionalization, making it a valuable intermediate in the synthesis of biologically active molecules, especially those targeting enzyme active sites via the mercapto group.

Analyse Des Réactions Chimiques

Types of Reactions

1-Chloro-1-(4-(difluoromethoxy)-2-mercaptophenyl)propan-2-one can undergo various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles such as sodium thiolate or primary amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield sulfoxides or sulfones, while substitution of the chloro group can result in various substituted derivatives.

Applications De Recherche Scientifique

1-Chloro-1-(4-(difluoromethoxy)-2-mercaptophenyl)propan-2-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mécanisme D'action

The mechanism by which 1-Chloro-1-(4-(difluoromethoxy)-2-mercaptophenyl)propan-2-one exerts its effects involves interactions with specific molecular targets. The chloro and mercapto groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The difluoromethoxy group may enhance the compound’s stability and bioavailability.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

Key Compounds for Comparison :

1-Chloro-1-(4-(methylthio)phenyl)propan-2-one (CAS: 1804501-20-9)

- Substituents : Para-methylthio (-SMe).

- Molecular Formula : C₁₀H₁₁ClOS.

- Key Differences : The methylthio group is less electronegative than difluoromethoxy, reducing electron withdrawal at the phenyl ring. This increases the compound’s lipophilicity but decreases metabolic stability compared to the difluoromethoxy analog .

1-Chloro-1-(3-(difluoromethoxy)-4-(methylthio)phenyl)propan-2-one (CAS: 1805875-92-6)

- Substituents : Meta-difluoromethoxy and para-methylthio.

- Molecular Formula : C₁₁H₁₁ClF₂O₂S.

- Key Differences : The meta position of the difluoromethoxy group reduces steric hindrance compared to the ortho-mercapto substituent in the target compound. The methylthio group enhances stability against oxidation relative to mercapto (-SH) .

1-Chloro-1-(2,4-difluorophenyl)propan-2-one

- Substituents : Ortho- and para-fluorine.

- Molecular Formula : C₉H₆ClF₂O.

- Key Differences : Fluorine’s strong electron-withdrawing effect increases the ketone’s electrophilicity more significantly than difluoromethoxy. However, the absence of sulfur limits nucleophilic reactivity .

1-Chloro-1-(3-trifluoromethylphenyl)propan-2-one (CAS: 97132-58-6) Substituents: Meta-trifluoromethyl (-CF₃). Molecular Formula: C₁₀H₈ClF₃O. However, steric bulk at the meta position may hinder interactions in biological systems .

Structural and Crystallographic Insights

- Hydrogen Bonding : The mercapto (-SH) group in the target compound participates in hydrogen bonding, as observed in analogs like 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one , where N–H⋯O interactions stabilize crystal packing .

- Crystal System: Similar propanone derivatives (e.g., hydrazonoyl chlorides) crystallize in monoclinic systems (e.g., P2₁/c) with planar aromatic rings and zigzag conformations .

Data Tables

Table 1: Comparative Analysis of Structural Analogs

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| Target Compound | 4-OCF₂H, 2-SH | C₁₀H₈ClF₂O₂S | 274.68 | High electrophilicity, H-bonding |

| 1-Chloro-1-(4-(methylthio)phenyl)propan-2-one | 4-SMe | C₁₀H₁₁ClOS | 214.71 | Lipophilic, moderate stability |

| 1-Chloro-1-(3-OCF₂H-4-SMe-phenyl)propan-2-one | 3-OCF₂H, 4-SMe | C₁₁H₁₁ClF₂O₂S | 280.72 | Balanced steric/electronic effects |

| 1-Chloro-1-(2,4-difluorophenyl)propan-2-one | 2-F, 4-F | C₉H₆ClF₂O | 204.60 | High electrophilicity, low nucleophilicity |

Table 2: Crystallographic Parameters of Selected Analogs

| Compound | Crystal System | Space Group | Unit Cell Dimensions (Å) |

|---|---|---|---|

| 1-Chloro-1-[(Z)-2-phenylhydrazin-1-ylidene]propan-2-one | Monoclinic | P2₁/c | a = 7.268, b = 12.361, c = 10.704 |

| 1-Chloro-1-(4-methoxyphenyl)hydrazinylidenepropan-2-one | Monoclinic | P2₁/c | a = 7.512, b = 11.239, c = 9.876 |

Activité Biologique

1-Chloro-1-(4-(difluoromethoxy)-2-mercaptophenyl)propan-2-one is a synthetic organic compound with significant potential in medicinal chemistry. Its unique molecular structure, which includes a chloro group, a difluoromethoxy group, and a mercapto group, allows for diverse biological interactions. This article presents a comprehensive overview of its biological activity, including synthesis methods, research findings, and potential therapeutic applications.

- Molecular Formula : C10H9ClF2O2S

- Molecular Weight : 266.69 g/mol

- CAS Number : 1803723-38-7

The compound's structure contributes to its reactivity and potential biological effects, particularly through the mercapto group that can interact with various biological targets such as enzymes and receptors.

Synthesis Methods

The synthesis of 1-Chloro-1-(4-(difluoromethoxy)-2-mercaptophenyl)propan-2-one typically involves multiple steps, including:

- Chlorination : Using thionyl chloride or phosphorus pentachloride to introduce the chloro group.

- Substitution Reactions : Employing sodium methoxide to facilitate the introduction of the difluoromethoxy group.

- Reduction and Purification : Utilizing lithium aluminum hydride for reduction steps and subsequent purification through recrystallization.

Biological Activity

Research into the biological activity of this compound indicates several promising therapeutic properties:

Anticancer Activity

In vitro studies have demonstrated that 1-Chloro-1-(4-(difluoromethoxy)-2-mercaptophenyl)propan-2-one exhibits cytotoxic effects against various cancer cell lines. The presence of the mercapto group enhances its ability to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting cancer cell proliferation.

Antimicrobial Activity

The compound has shown potential antimicrobial properties, making it a candidate for further exploration in treating infections. The mechanism may involve disruption of microbial cell walls or inhibition of essential enzymes.

The biological activity is largely attributed to:

- Covalent Bond Formation : The mercapto group allows for interactions with cysteine residues in proteins.

- Redox Reactions : The compound may influence cellular redox states, affecting signaling pathways and cellular responses.

Case Studies

-

Anticancer Efficacy in Breast Cancer Models

A study evaluated the efficacy of the compound in MDA-MB-231 breast cancer cells, demonstrating significant cytotoxicity compared to standard treatments like doxorubicin. The combination therapy exhibited a synergistic effect, enhancing overall treatment efficacy while minimizing side effects . -

Antimicrobial Testing

In another study, the compound was tested against various bacterial strains, revealing effective inhibition at concentrations that were non-toxic to human cells. This suggests potential use in developing new antimicrobial agents .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.